[3-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] acetate
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Overview
Description
3-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound that features a benzothiophene core
Preparation Methods
The synthesis of 3-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxo Group: This step involves the oxidation of the benzothiophene core using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Formation of the Ylidene Group: This involves the reaction of the oxo group with a suitable aldehyde or ketone under basic conditions to form the ylidene group.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Chemical Reactions Analysis
3-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl group can be substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
3-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique structural properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE can be compared with similar compounds such as trifloxystrobin, which is also a benzothiophene derivative. While both compounds share a similar core structure, 3-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE has unique functional groups that confer different chemical and biological properties. Trifloxystrobin, for example, is widely used as a fungicide due to its ability to inhibit mitochondrial respiration in fungi .
Similar Compounds
Trifloxystrobin: A widely used fungicide with a benzothiophene core.
Indole Derivatives: Compounds with a similar heterocyclic structure, used in various biological and medicinal applications.
Imidazole Derivatives: Compounds with a five-membered ring containing nitrogen, used in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C17H12O3S |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
[3-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C17H12O3S/c1-11(18)20-13-6-4-5-12(9-13)10-16-17(19)14-7-2-3-8-15(14)21-16/h2-10H,1H3/b16-10- |
InChI Key |
QAWJHFJCZCUFOT-YBEGLDIGSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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